molecular formula C19H18N2O3 B14305932 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid CAS No. 113168-87-9

5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid

Cat. No.: B14305932
CAS No.: 113168-87-9
M. Wt: 322.4 g/mol
InChI Key: YLFPLGABUOHOIU-UHFFFAOYSA-N
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Description

5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds via a multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-catalyzed synthesis or ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

113168-87-9

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(2-oxo-1-phenyl-1,8-naphthyridin-3-yl)pentanoic acid

InChI

InChI=1S/C19H18N2O3/c22-17(23)11-5-4-7-15-13-14-8-6-12-20-18(14)21(19(15)24)16-9-2-1-3-10-16/h1-3,6,8-10,12-13H,4-5,7,11H2,(H,22,23)

InChI Key

YLFPLGABUOHOIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C=C(C2=O)CCCCC(=O)O

Origin of Product

United States

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